苯丙氨酰-甲硫氨酸

描述

Synthesis Analysis

The synthesis of Phenylalanyl-Methionine involves the formation of a peptide bond between the carboxyl group of phenylalanine and the amino group of methionine. This process can be achieved through standard peptide synthesis methods, such as solid-phase peptide synthesis (SPPS), which offers a controlled approach to dipeptide formation. Additionally, enzymatic synthesis through proteases or peptide synthetases has been explored for its specificity and efficiency in forming peptide bonds in aqueous environments.

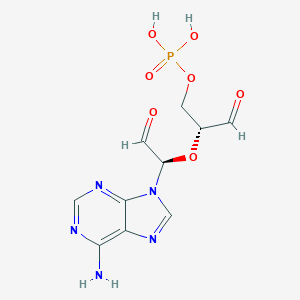

Molecular Structure Analysis

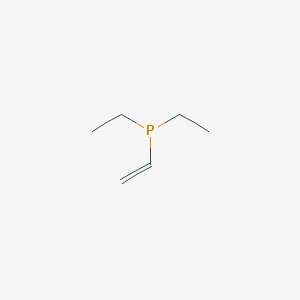

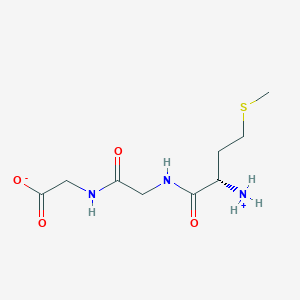

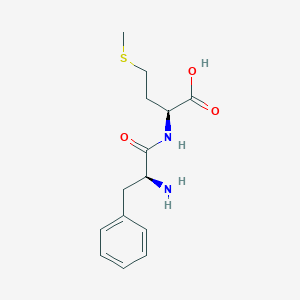

The molecular structure of Phenylalanyl-Methionine is characterized by the presence of a peptide bond linking the phenylalanine and methionine residues. This bond has partial double-bond character due to resonance, which restricts rotation and influences the overall conformation of the dipeptide. The side chains of phenylalanine (an aromatic group) and methionine (containing a thioether) contribute to the physicochemical properties and reactivity of the dipeptide, impacting its interaction with biological molecules.

Chemical Reactions and Properties

Phenylalanyl-Methionine participates in chemical reactions typical of peptides and amino acids. These include hydrolysis of the peptide bond, reactions involving the amino and carboxyl groups, and modifications of the side chains. For instance, the thioether in methionine can undergo oxidation, while the aromatic ring in phenylalanine can participate in electrophilic substitution reactions. The dipeptide's reactivity is influenced by factors such as pH, temperature, and the presence of catalysts or reactive species.

Physical Properties Analysis

The physical properties of Phenylalanyl-Methionine, such as solubility, melting point, and optical activity, are determined by its molecular structure. The hydrophobic side chains may influence its solubility in water and organic solvents, while the presence of chiral centers contributes to its optical activity. The dipeptide's physical state and behavior in solution are relevant for its biological functions and applications in research and industry.

Chemical Properties Analysis

The chemical properties of Phenylalanyl-Methionine, including its acidity/basicity, reactivity, and stability, are shaped by its amino acid components. The peptide bond's partial double-bond character affects its stability and resistance to hydrolysis, whereas the distinct chemical functionalities of the side chains provide reactive sites for biochemical transformations. Understanding these properties is crucial for studying the dipeptide's role in metabolic pathways and its interactions with enzymes and other biomolecules.

References

- Chattapadhyay et al., 1990: Discusses the initiation of protein synthesis with non-methionine amino acids, highlighting the flexibility in tRNA aminoacylation and initiation codon recognition.

- Brosnan et al., 2007: Reviews the unique metabolic roles of methionine in organisms, emphasizing its importance beyond being a mere building block in proteins.

- Mee et al., 1977: Investigates the reactions of methionine and phenylalanine in radiolytic conditions, providing insight into their chemical stability and reactivity.

- Eggleston, 2009: Explores the molecular conformation and crystal structures of N-formyl methionyl peptides, offering a closer look at peptide bonding and structure.

科学研究应用

抑制中性粒细胞反应

碳苯氧基苯丙氨酰甲硫氨酸(CBZ-Phe-Met)已被研究为趋化因子对中性粒细胞反应的抑制剂。它影响趋化性、颗粒酶释放、细胞聚集和中性粒细胞减少的诱导,表明在控制白细胞趋化因子介导的生物反应中具有潜在应用 (O’Flaherty 等人,1978)。

婴儿营养研究

关于肠道喂养足月婴儿甲硫氨酸需求的研究,特别是在存在半胱氨酸的情况下,突出了苯丙氨酰甲硫氨酸在婴儿营养中的重要性 (Huang 等人,2012)。

代谢通量分析

对甲硫氨酸代谢(包括苯丙氨酰甲硫氨酸)的研究提供了对代谢通量的见解,这对于理解代谢疾病和癌症至关重要 (Shlomi 等人,2014)。

细菌中的甲硫氨酸生物合成

甲硫氨酸(包括苯丙氨酰甲硫氨酸)在细菌代谢中至关重要。对细菌中甲硫氨酸生物合成途径的研究对生物技术和抗生素开发具有影响 (Ferla & Patrick,2014)。

氧化应激和疾病

甲硫氨酸在氧化应激和相关疾病中发挥作用,提供了苯丙氨酰甲硫氨酸在解决代谢、神经精神和神经退行性疾病中的治疗潜力的见解 (Martínez 等人,2017)。

化学中的缓蚀

甲硫氨酸(包括苯丙氨酰甲硫氨酸)因其在缓蚀中的作用而受到研究,特别是在酸性介质中的铁表面上。这在材料科学和工程中具有应用 (Oguzie 等人,2011)。

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20-8-7-12(14(18)19)16-13(17)11(15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOHODCEOHCZBM-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Phenylalanyl-Methionine | |

CAS RN |

15080-84-9 | |

| Record name | Phenylalanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。